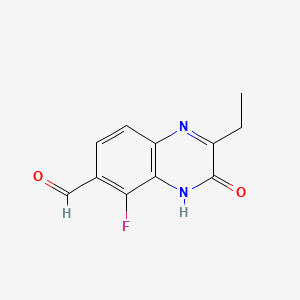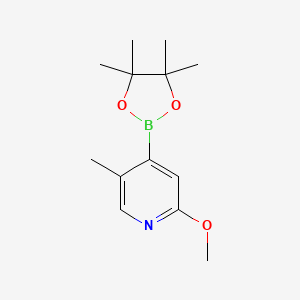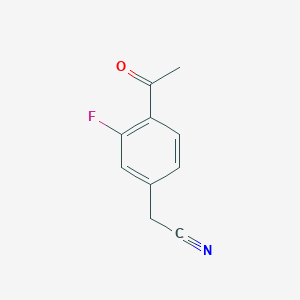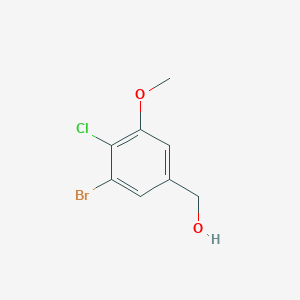
2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde is an organic compound with the molecular formula C11H9FN2O2. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde typically involves multi-step organic reactionsThe final step involves the oxidation of the intermediate to form the carbaldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: 2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid.
Reduction: 2-Ethyl-5-fluoro-3-hydroxy-3,4-dihydroquinoxaline-6-carbaldehyde.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The fluoro and carbonyl groups play a crucial role in binding to the active sites of these targets, affecting their function and leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde: Lacks the fluoro group, which may affect its reactivity and binding properties.
5-Fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde: Lacks the ethyl group, which may influence its solubility and pharmacokinetic profile.
2-Ethyl-5-fluoro-3,4-dihydroquinoxaline-6-carbaldehyde:
Uniqueness
2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde is unique due to the presence of both the ethyl and fluoro groups, which confer specific chemical properties and biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H9FN2O2 |
|---|---|
Poids moléculaire |
220.20 g/mol |
Nom IUPAC |
2-ethyl-5-fluoro-3-oxo-4H-quinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O2/c1-2-7-11(16)14-10-8(13-7)4-3-6(5-15)9(10)12/h3-5H,2H2,1H3,(H,14,16) |
Clé InChI |
BBZHHMZSEIKWBY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(C(=C(C=C2)C=O)F)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B15332697.png)
![2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid](/img/structure/B15332699.png)
![5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole](/img/structure/B15332710.png)






![Methyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B15332745.png)
![2-Cyclopropyl-5-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B15332747.png)

![[4-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl] thiohypochlorite](/img/structure/B15332754.png)
